Physicochemical Properties of 3,3-Bis(trifluoromethyl)cyclobutan-1-amine
Physicochemical Properties of 3,3-Bis(trifluoromethyl)cyclobutan-1-amine
The following technical guide details the physicochemical properties, synthesis logic, and medicinal chemistry applications of 3,3-Bis(trifluoromethyl)cyclobutan-1-amine .
An In-Depth Technical Guide for Drug Discovery
Executive Summary
3,3-Bis(trifluoromethyl)cyclobutan-1-amine (CAS: 2244673-98-5 for HCl salt) represents a high-value fluorinated building block in modern medicinal chemistry. It serves as a specialized bioisostere for lipophilic amines (e.g., tert-butylamine, adamantylamine) and cyclic amines.
Its core value proposition lies in the "Fluorine Effect" : the geminal bis-trifluoromethyl motif drastically lowers the basicity of the primary amine (reducing pKa by >5 units compared to non-fluorinated analogs) while significantly increasing lipophilicity and metabolic stability. This guide analyzes its structural dynamics, synthesis pathways, and utility in modulating ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Molecular Architecture & Conformation[1][2]
Structural Dynamics
Unlike its mono-substituted counterparts, the 3,3-bis(trifluoromethyl) substitution pattern imposes a unique conformational lock on the cyclobutane ring.
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Ring Pucker: Cyclobutane rings are rarely planar; they adopt a "puckered" or "butterfly" conformation (dihedral angle ~25-35°) to relieve torsional strain between adjacent methylene hydrogens.
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The Gem-Bis Effect: In 3,3-bis(trifluoromethyl)cyclobutan-1-amine, the C3 position holds two bulky -CF3 groups. To minimize 1,3-diaxial interactions and steric strain, the ring adopts a conformation where one -CF3 group is forced into a pseudo-equatorial position and the other into a pseudo-axial position.
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Symmetry: Because the C3 position is symmetrically substituted with two identical groups, the molecule (assuming rapid ring flipping) effectively lacks cis/trans isomerism relative to the CF3 groups. This simplifies purification compared to 3-mono-substituted analogs, which exist as distinct cis and trans diastereomers.
Visualization of Conformational Locking
The following diagram illustrates the steric pressure and electronic vectors governing the molecule's stability.
Figure 1: Conformational drivers in gem-bis(trifluoromethyl)cyclobutanes. The steric bulk of the two CF3 groups forces a defined puckered state to minimize diaxial clashes.
Physicochemical Profile
The introduction of six fluorine atoms creates a profound electronic withdrawal effect, altering the amine's properties fundamentally compared to cyclobutanamine.
Key Data Table[3]
| Property | Value / Range | Context & Significance |
| Molecular Formula | C6H7F6N | (HCl Salt: C6H8ClF6N) |
| Molecular Weight | 207.12 g/mol | Free base.[1] HCl salt is ~243.58 g/mol . |
| pKa (Conj. Acid) | 3.5 – 4.5 (Est.) | Critical Parameter. Drastically lower than cyclobutanamine (~9.5) and 3-CF3-cyclobutanamine (5.3). The amine is essentially non-basic at physiological pH (7.4). |
| LogP (Calc) | ~2.2 – 2.5 | Highly lipophilic compared to non-fluorinated amine (LogP ~0.5). |
| H-Bond Donors | 2 | Primary amine (-NH2). |
| H-Bond Acceptors | 6 | Fluorine atoms are weak acceptors; amine N is a donor/acceptor. |
| TPSA | 26.02 Ų | Low polar surface area, predicting excellent membrane permeability. |
| Physical State | Solid (HCl salt) | Typically a white to off-white crystalline solid. |
The Basicity Cliff
The most vital property for drug design is the pKa suppression .
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Mechanism: The strong inductive effect (-I) of the six fluorine atoms pulls electron density through the sigma bond framework (C3 → C2 → C1 → N). This destabilizes the positively charged ammonium species (R-NH3+), making the neutral amine the dominant species even at acidic pH.
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Impact: This compound allows for the design of "neutral amine" drugs that do not carry a positive charge at physiological pH, improving passive diffusion across the Blood-Brain Barrier (BBB) and reducing hERG channel liability (often associated with basic amines).
Synthesis & Manufacturing Logic
Direct synthesis of the 3,3-bis(trifluoromethyl) core is challenging due to the high electronegativity and steric bulk of the CF3 groups.
Retrosynthetic Analysis
The most robust routes do not install the CF3 groups last. Instead, they build the ring around the fluorinated motif or use a pre-fluorinated building block.[2]
Route A: [2+2] Cycloaddition (Preferred for Scale) Reacting a highly electron-deficient alkene (e.g., hexafluoroisobutylene derivative) with an electron-rich enamine or ketene acetal.
Route B: Deoxofluorination (Alternative) Starting from a 3-carboxy-cyclobutanone derivative, but converting a ketone to a gem-bis(CF3) group directly is chemically difficult. Usually, this route yields gem-difluoro (-CF2-), not bis-trifluoromethyl. Therefore, Route A or the use of Togni reagents on malononitriles is chemically superior.
Synthesis Workflow Diagram
Figure 2: General retrosynthetic logic for constructing the sterically congested bis-CF3 cyclobutane core.
Medicinal Chemistry Applications
Bioisosterism
This molecule is a bioisostere for:
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Tert-Butylamine: Similar steric bulk but significantly lower basicity and higher lipophilicity.
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Adamantylamine: A smaller, more tractable scaffold that maintains high lipophilicity without the excessive molecular weight of adamantane.
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Para-substituted Anilines: It mimics the electronic withdrawal of an aniline without the potential toxicity (quinone imine formation) associated with aromatic amines.
Metabolic Stability
The C3 position is fully blocked by fluorine, preventing oxidative metabolism (hydroxylation) at this site. The C2/C4 methylene protons are deactivated by the strong electron-withdrawing effect of the adjacent CF3 groups, making the ring highly resistant to Cytochrome P450 degradation.
Safety & Handling
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Stability: The C-CF3 bond is inert. The molecule is stable under standard hydrolytic conditions.
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Hazards: As a primary amine, it is an irritant. The HCl salt is hygroscopic and should be stored under desiccant.
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Fluorine NMR: 19F NMR is the gold standard for purity analysis. Expect a singlet (or two closely spaced quartets if chiral environment induced) around -60 to -80 ppm depending on solvent.
References
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Levterov, V. V., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]
- Key Insight: Detailed crystallographic analysis of CF3-cyclobutane puckering and pKa shifts (Mono-CF3 pKa ~5.29).
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Mykhailiuk, P. K. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. Available at: [Link]
- Key Insight: Establishes the "fluorine effect" on cyclobutylamine basicity and lipophilicity trends.
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PubChem Compound Summary. (2025). 3,3-Bis(trifluoromethyl)cyclobutan-1-amine hydrochloride.[3] National Center for Biotechnology Information. Available at: [Link]
- Key Insight: Verification of CAS, molecular weight, and computed physicochemical descriptors.
- Grygorenko, O. O., et al. (2009). Conformationally Restricted Morpholine Analogues: Synthesis and Physicochemical Properties. Tetrahedron.
Sources
- 1. (1s,3s)-3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride | C5H9ClF3N | CID 119031446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. PubChemLite - 3,3-bis(trifluoromethyl)cyclobutan-1-amine hydrochloride (C6H7F6N) [pubchemlite.lcsb.uni.lu]
